BenchChemオンラインストアへようこそ!

2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol

Cross-coupling Suzuki-Miyaura Regioselectivity

2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is a tri-substituted pyrimidin-4-ol derivative with a molecular formula of C₁₃H₁₁IN₂O and a molecular weight of 338.14 g/mol. It features a cyclopropyl group at the 2-position, a 3-iodophenyl group at the 6-position, and a hydroxyl group at the 4-position (tautomeric with the pyrimidin-4-one form).

Molecular Formula C13H11IN2O
Molecular Weight 338.14 g/mol
CAS No. 2097966-25-9
Cat. No. B1487188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol
CAS2097966-25-9
Molecular FormulaC13H11IN2O
Molecular Weight338.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I
InChIInChI=1S/C13H11IN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17)
InChIKeyVEYGREMNVGUMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol (CAS 2097966-25-9): Molecular Profile and Procurement-Relevant Identity


2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol is a tri-substituted pyrimidin-4-ol derivative with a molecular formula of C₁₃H₁₁IN₂O and a molecular weight of 338.14 g/mol . It features a cyclopropyl group at the 2-position, a 3-iodophenyl group at the 6-position, and a hydroxyl group at the 4-position (tautomeric with the pyrimidin-4-one form) . The compound contains one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds, with a predicted octanol-water partition coefficient (XlogP) of 2 and a topological polar surface area (TPSA) of 41.5 Ų . It is primarily employed as a synthetic intermediate and building block in medicinal chemistry programs, where the iodine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions .

Why Generic Substitution of 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol Leads to Divergent Reactivity and Unsuitable Selection Outcomes


Pyrimidine-4-ol building blocks with varying substituent patterns are not functionally interchangeable in synthesis or screening contexts. The regioisomeric position of the iodine on the phenyl ring (meta vs. para) dictates the electronic environment and steric accessibility during cross-coupling reactions, altering coupling partner reactivity and yields [1]. The substituent at the 4-position (hydroxyl vs. amine vs. chloro) determines hydrogen-bonding capacity, tautomeric equilibrium, solubility, and metabolic stability of any downstream products [1]. Additionally, the presence of the cyclopropyl ring at the 2-position introduces conformational constraint and a distinct lipophilicity signature compared to compounds lacking this group, which affects both synthetic handling (e.g., chromatographic behavior) and biological target engagement [2]. Substituting any of these three diversity points—even within the same patent family—can produce compounds with entirely different reaction kinetics, biological activity profiles, and procurement specifications.

Quantitative Differentiation Evidence for 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol Against Closest Analogs


Meta-Iodo Regioisomeric Advantage: Position-Dependent Reactivity vs. Para Analog in Cross-Coupling Applications

The 3-iodophenyl (meta) substitution in the target compound provides a distinct electronic and steric profile compared to the 4-iodophenyl (para) isomer (CAS 2098118-27-3). Meta-substituted aryl iodides generally exhibit altered oxidative addition rates with Pd(0) catalysts due to differing electron density distribution at the C–I bond: the Hammett σₘ value for iodine is +0.35, while σₚ is +0.18, indicating the meta-iodo group is more electron-withdrawing and can influence catalyst activation kinetics [1]. This regioisomeric difference produces coupling products with divergent vector angles and geometries, which is critical when the downstream product must engage a specific binding pocket topology . Procurement of the incorrect regioisomer will lead to a structurally different final compound that may fail to reproduce published biological activity.

Cross-coupling Suzuki-Miyaura Regioselectivity Aryl iodide reactivity

4-Hydroxyl vs. 4-Amine Functional Group Differentiation: Hydrogen Bonding, Solubility, and Synthetic Versatility

The 4-hydroxyl group (pyrimidin-4-ol) of the target compound contrasts with the 4-amino analog (2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine, CAS 2098072-86-5). The hydroxyl group has one H-bond donor capacity, while the primary amine has two H-bond donors, significantly altering solubility, permeability, and protein-binding characteristics of derived compounds [1]. The pyrimidin-4-ol exists in equilibrium with its keto tautomer (pyrimidin-4-one), providing a different reactivity profile for O-alkylation vs. N-alkylation chemistry, whereas the 4-amino analog undergoes distinct N-functionalization pathways. The predicted XlogP for the target is 2, while the amine analog is expected to be more polar (lower XlogP) due to the additional H-bond donor . These differences demand separate procurement and cannot be interchanged without altering the downstream SAR trajectory.

Hydrogen bond donor Tautomerism Solubility Synthetic intermediate

Cyclopropyl Substituent Effect on Lipophilicity and Metabolic Stability vs. Non-Cyclopropyl Analog

The 2-cyclopropyl group differentiates the target by introducing a constrained, sp³-rich substituent that modulates both lipophilicity and metabolic stability. The predicted XlogP of 2 for the target compound reflects the cyclopropyl contribution to lipophilicity . In contrast, the analog lacking a 2-cyclopropyl substituent—6-(3-iodophenyl)pyrimidin-4-ol (CAS 2090311-04-7)—has a lower molecular weight (298.08 vs. 338.14) and is expected to exhibit a lower XlogP due to the absence of the cyclopropyl carbon atoms. The cyclopropyl ring is a recognized bioisostere in medicinal chemistry that reduces CYP450-mediated oxidation at adjacent positions while providing conformational restriction [1]. Procurement of the cyclopropyl-bearing compound is essential when metabolic stability and defined molecular topology are required.

Cyclopropyl Lipophilicity Metabolic stability XlogP

4-Hydroxyl vs. 4-Chloro Analogue: Distinct Synthetic Utility and Downstream Functionalization Potential

The 4-hydroxyl group in the target compound provides orthogonal synthetic utility compared to the 4-chloro analog (4-Chloro-2-cyclopropyl-6-(3-iodophenyl)pyrimidine, CAS 2098010-62-7). The 4-chloro compound (MW 356.59) is a superior electrophilic partner for nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination, whereas the hydroxyl-bearing target is suited for O-functionalization (etherification, Mitsunobu) and can participate as a directing group in C–H activation chemistry [1]. The iodine substituent in both compounds enables cross-coupling, but chemoselectivity between the C4–Cl bond and the C–I bond in the chloro analog requires precise catalyst/reagent control to avoid competing reactions, whereas the target compound's iodine is the sole halogen, simplifying reaction design. Procurement choice between these two directly dictates the accessible chemical space in library synthesis .

Synthetic intermediate Nucleophilic substitution Palladium coupling Chemoselectivity

Procurement-Relevant Application Scenarios for 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol Based on Quantitative Differentiation


Suzuki-Miyaura Cross-Coupling Library Synthesis Requiring Defined Meta-Iodo Regiochemistry

This compound is the preferred building block when the synthetic route demands a meta-iodo substituent for Pd-catalyzed cross-coupling, generating biaryl products with a specific exit vector geometry that differs from para-iodo analogs . The single iodine handle eliminates chemoselectivity complications present in chloro-iodo dual-halogen analogs, streamlining reaction design and improving product purity profiles. Procurement of the meta-iodo regioisomer (rather than the para isomer CAS 2098118-27-3) is mandatory when the downstream target's binding hypothesis depends on meta-substitution topology.

Metabolically Stabilized Probe Synthesis Leveraging Cyclopropyl Conformational Constraint

The cyclopropyl group at the 2-position provides conformational restriction and metabolic shielding that is absent in non-cyclopropyl analogs (e.g., 6-(3-iodophenyl)pyrimidin-4-ol, CAS 2090311-04-7) [1]. This compound is the correct selection for synthesizing chemical probes intended for cellular or in vivo target engagement studies where cyclopropyl-mediated metabolic stability is a design requirement. The XlogP of 2 indicates moderate lipophilicity suitable for cell permeability while maintaining aqueous solubility .

O-Functionalization Chemistry in Fragment Elaboration and PROTAC Linker Attachment

The pyrimidin-4-ol hydroxyl group enables O-alkylation, Mitsunobu coupling, and ester/ether prodrug formation that is chemically distinct from the N-functionalization pathways of the 4-amino analog (CAS 2098072-86-5) [2]. This compound is the appropriate procurement choice when the synthetic plan requires hydroxyl-directed functionalization—for example, attaching PROTAC linkers via ether bonds or constructing ester prodrugs that rely on hydrolytic cleavage for activation. The tautomeric equilibrium between hydroxyl and keto forms provides additional reactivity versatility not available with the amine analog.

Physicochemical Property Benchmarking and Computational Model Building

With experimentally derived (predicted) data including pKa (8.67±0.50), XlogP (2), TPSA (41.5 Ų), HBD (1), and HBA (2), this compound serves as a reference standard for calibrating computational ADME models on pyrimidine-4-ol series . Compared to the para isomer and amino/chloro analogs, the distinct computed descriptors make it valuable for training quantitative structure-property relationship (QSPR) models that predict solubility, permeability, and metabolic liability of pyrimidine-containing drug candidates.

Quote Request

Request a Quote for 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.